molecular formula C5H12ClNO3 B13145328 N-Me-Ser-OMe.HCl

N-Me-Ser-OMe.HCl

Cat. No.: B13145328
M. Wt: 169.61 g/mol
InChI Key: ZMOSKMOHEOBOGS-WCCKRBBISA-N
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Description

N-Methyl-L-serine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-serine methyl ester hydrochloride can be synthesized through the esterification of N-methyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-serine methyl ester hydrochloride often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-serine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid esters .

Scientific Research Applications

N-Methyl-L-serine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-L-serine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-serine ethyl ester hydrochloride
  • N-Methyl-L-threonine methyl ester hydrochloride
  • N-Methyl-L-serine tert-butyl ester hydrochloride

Uniqueness

N-Methyl-L-serine methyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and ease of synthesis .

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-(methylamino)propanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1

InChI Key

ZMOSKMOHEOBOGS-WCCKRBBISA-N

Isomeric SMILES

CN[C@@H](CO)C(=O)OC.Cl

Canonical SMILES

CNC(CO)C(=O)OC.Cl

Origin of Product

United States

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